molecular formula C22H20N4O3 B2667087 1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 2062290-21-3

1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2667087
CAS No.: 2062290-21-3
M. Wt: 388.427
InChI Key: NCQXXUHLRPCXDG-UHFFFAOYSA-N
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Description

1-(5-(Benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone (CAS No: 2062290-21-3, Molecular Weight: 388.43 g/mol) is a synthetic bipyrazole derivative of significant interest in medicinal chemistry research. This compound features a complex structure that incorporates a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent, a key pharmacophore found in various biologically active molecules. The structural complexity and electron-rich aromatic systems of such pyrazole derivatives make them promising candidates for pharmacological investigation . Preliminary research on analogous benzo[d][1,3]dioxole-gathered pyrazole derivatives has demonstrated notable antimicrobial properties, exhibiting excellent antibacterial and antifungal activities in vitro . Furthermore, pyrazole derivatives, in general, have shown substantial potential in anticancer research. Studies indicate that specific derivatives can induce cytotoxic effects, including apoptosis and cell cycle arrest, in various cancer cell lines, with some exhibiting synergistic effects when combined with standard chemotherapeutic agents like doxorubicin . The compound is typically synthesized via cyclocondensation reactions of hydrazines with diketones or chalcones, followed by appropriate functionalization . This product is intended for research purposes and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-18(12-23-25(14)17-6-4-3-5-7-17)20-11-19(24-26(20)15(2)27)16-8-9-21-22(10-16)29-13-28-21/h3-10,12,20H,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQXXUHLRPCXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3CC(=NN3C(=O)C)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H18N4O3\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_3

Molecular Weight: 366.38 g/mol

IUPAC Name: 1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Research indicates that this compound may exert its biological effects through modulation of various biochemical pathways. Preliminary studies suggest it may interact with ATP-binding cassette (ABC) transporters, which are crucial in drug metabolism and resistance mechanisms. This interaction could enhance the efficacy of other therapeutic agents in treating conditions such as cystic fibrosis and certain cancers .

Anticonvulsant Activity

A study focused on derivatives of benzodioxole compounds highlighted the anticonvulsant potential of similar structures. The results indicated that modifications to the bipyrazole moiety could lead to enhanced activity against seizure models in vivo, suggesting a promising avenue for developing new anticonvulsant medications .

Cytotoxicity and Antitumor Effects

In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against breast and lung cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest

Case Study 1: Cystic Fibrosis Treatment

A patent application discussed the use of compounds similar to the target molecule as modulators of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). The study reported significant improvements in chloride ion transport in cell models expressing mutant CFTR when treated with these compounds, indicating their potential as therapeutic agents for cystic fibrosis .

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer properties of related benzodioxole derivatives in xenograft models. The results showed a marked reduction in tumor size when administered alongside standard chemotherapy agents, suggesting a synergistic effect that warrants further exploration .

Comparison with Similar Compounds

Substituent Variations

  • 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Replaces the benzo[d][1,3]dioxol-5-yl group with 4-chlorophenyl and 4-methoxyphenyl substituents.
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (): Substitutes the ethanone and bipyrazole moieties with a furan ring. The furan’s lower aromaticity compared to phenyl may reduce lipophilicity, impacting membrane penetration in antimicrobial applications .
  • 1-(1',3'-Diphenyl-5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone (): Incorporates a trimethoxyphenyl group, enhancing hydrogen-bonding capacity and steric bulk, which could improve interactions with enzymes like Staphylococcus aureus DNA gyrase .

Core Modifications

  • 2-(3'-(4-Nitrophenyl)-1'-phenyl-5-(aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)thiazol-4(5H)-ones (): Replaces the ethanone with a thiazolone ring, introducing sulfur-based polarity and altering tautomeric equilibria. Nitrophenyl groups enhance electron-deficient character, favoring interactions with bacterial nitroreductases .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP* Key Substituents
Target Compound ~405.4 Not reported ~3.2 (est.) Benzo[d][1,3]dioxol-5-yl, 5'-methyl
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-...]ethanone 368.8 160–162 ~3.8 Cl, OMe
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-...pyrazole 309.3 186 ~2.5 Furan-2-yl
1-(1',3'-Diphenyl-5-(3,4,5-trimethoxyphenyl)-...ethanone 530.6 Not reported ~4.1 3,4,5-Trimethoxyphenyl

*Calculated using ChemDraw (estimated values).

Antimicrobial Activity

  • The target compound’s benzo[d][1,3]dioxol-5-yl group may enhance activity against Gram-positive bacteria due to improved membrane disruption, as seen in structurally similar pyrazoles (: MIC = 12.5 µg/mL against S. aureus) .
  • Halogenated Derivatives (): Bromo and chloro analogues exhibit superior antifungal activity (MIC = 6.25 µg/mL against C. albicans), attributed to halogen-mediated electrophilic interactions .

Anticonvulsant Potential

  • Pyrazoles with tert-butyl groups () show moderate anticonvulsant activity (ED50 = 45 mg/kg in rodent models), suggesting that bulky substituents may enhance blood-brain barrier penetration .

Research Findings

  • Catalytic Efficiency : Cs2CO3 optimizes cyclocondensation in bipyrazole-thiazole hybrids, achieving yields >85% () .
  • Molecular Modeling : Trimethoxyphenyl derivatives () demonstrate strong binding to MRSA DNA gyrase (docking score: −9.2 kcal/mol), correlating with in vitro MIC values .

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example:

  • Step 1 : React 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form α,β-unsaturated ketones .
  • Step 2 : Cyclization with hydrazine hydrate in glacial acetic acid under reflux to form the dihydro-pyrazoline core .
  • Step 3 : Functionalization with benzo[d][1,3]dioxol-5-yl groups via nucleophilic substitution or coupling reactions .
    Optimization : Adjust stoichiometry, solvent polarity (e.g., chloroform for better solubility), and temperature (e.g., room temperature for 18 hours) to improve yield .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Key techniques include:

  • NMR spectroscopy : Identify proton environments (e.g., pyrazoline-H at δ 5.35 ppm, OCH2O at δ 5.93 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., observed 480.28 vs. calculated 480.20 for C25H28N4O6) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its potential therapeutic activity?

  • Anticonvulsant screening : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents to assess activity .
  • Cytotoxicity assays : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay to evaluate IC50 values .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s reactivity and binding interactions?

  • Density Functional Theory (DFT) : Calculate charge distribution on the pyrazoline ring to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to targets like GABA receptors using AutoDock Vina, focusing on hydrophobic interactions with the benzo[d][1,3]dioxol-5-yl group .

Q. What strategies resolve contradictions in spectral or biological data across studies?

  • Data triangulation : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm proton-carbon correlations .
  • Biological replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition studies) to minimize variability .

Q. How can X-ray crystallography elucidate structural nuances critical for activity?

  • Single-crystal analysis : Determine dihedral angles between the pyrazoline and benzo[d][1,3]dioxol-5-yl moieties to assess planarity and steric effects .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π bonds) influencing crystal packing and solubility .

Q. What methodologies optimize regioselectivity during functional group modifications?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during acylation reactions .
  • Catalytic systems : Employ palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling to attach aryl groups selectively .

Q. How do substituents on the phenyl ring (e.g., methyl vs. methoxy) impact biological activity?

  • SAR studies : Synthesize analogs with electron-donating (e.g., –OCH3) or withdrawing (e.g., –NO2) groups and compare IC50 values in enzyme inhibition assays .
  • Lipophilicity analysis : Measure logP values to correlate substituent effects with membrane permeability .

Methodological Challenges and Solutions

Q. Addressing low yields in multi-step syntheses

  • Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate key intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes for cyclization steps, improving yield by 15–20% .

Q. Mitigating instability in biological assays

  • Formulation : Prepare DMSO stock solutions at –20°C to prevent degradation .
  • Metabolic stability testing : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) .

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